molecular formula C19H24N2O2 B2704142 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 896817-62-2

4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2704142
CAS No.: 896817-62-2
M. Wt: 312.413
InChI Key: TTXBPVDVCMPYNI-UHFFFAOYSA-N
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Description

4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chromenone core fused with a cyclopentane ring and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Cyclopentane Ring Fusion: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst to facilitate the formation of the fused ring system.

    Piperazine Substitution: The final step involves the introduction of the piperazine moiety. This can be achieved through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable leaving group on the chromenone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent. Further research is ongoing to fully understand its pharmacological properties and potential clinical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
  • 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydro-2H-chromen-2-one
  • 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-3(6H)-one

Uniqueness

Compared to similar compounds, 4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one stands out due to its specific structural features, such as the fused cyclopentane ring and the presence of the piperazine moiety. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Biological Activity

4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound belonging to the class of chromenones. Its unique structure, which includes a chromenone core fused with a cyclopentane ring and a piperazine moiety, has attracted significant attention in medicinal chemistry and biological research due to its potential therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is represented as follows:

C17H24N2O\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}

Key Structural Features:

  • Chromene Core: The chromene structure contributes to the compound's biological activity.
  • Piperazine Moiety: This feature enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of their activity, influencing various biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity: Preliminary studies suggest that this compound can inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Anticancer Properties: There is evidence indicating that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Effects: The compound has shown promise in exhibiting antimicrobial properties against various pathogens.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Effects:
    • Objective: To assess the anti-inflammatory potential of the compound.
    • Methodology: In vitro assays were performed using macrophage cell lines treated with lipopolysaccharides (LPS).
    • Findings: The compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity Assessment:
    • Objective: To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology: Various human cancer cell lines were treated with different concentrations of the compound.
    • Results: IC50 values indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
  • Antimicrobial Testing:
    • Objective: To determine the antimicrobial efficacy against bacterial strains.
    • Methodology: Disk diffusion method was employed to test against Gram-positive and Gram-negative bacteria.
    • Results: The compound displayed notable inhibitory zones, suggesting strong antimicrobial activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-oneMethyl instead of ethyl groupModerate anti-inflammatory
4-(piperidin-1-yl)methyl-7,8-dihydrocyclopenta[g]chromen-2(6H)-onePiperidine moietyAnticancer activity

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-20-6-8-21(9-7-20)13-16-12-19(22)23-18-11-15-5-3-4-14(15)10-17(16)18/h10-12H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXBPVDVCMPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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